molecular formula C26H25N3O2S B2528355 6-Methyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline CAS No. 866845-16-1

6-Methyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline

Cat. No. B2528355
CAS RN: 866845-16-1
M. Wt: 443.57
InChI Key: SXIDKNBKLLCTEB-UHFFFAOYSA-N
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Description

The compound 6-Methyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline is a quinoline derivative, which is a class of compounds known for their wide spectrum of biodynamic activities and their use as potent therapeutic agents . Although the specific compound is not directly mentioned in the provided papers, the general class of quinoline derivatives is recognized for its significance in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step reactions that may include the formation of intermediates such as quinoline-4-carbohydrazides. These intermediates can then react with other reagents, such as carbon disulphide and potassium hydroxide, to form the core quinoline structure. Subsequent reactions, possibly with hydrazine hydrate, can lead to the final compounds . The synthesis process is crucial for ensuring the purity and yield of the desired quinoline derivatives.

Molecular Structure Analysis

Quinoline derivatives can exhibit a variety of molecular conformations. For instance, in a related compound, the piperazine ring adopts a chair conformation, and there are significant dihedral angles between the quinoline ring system and the attached pyrimidine and methoxyphenyl rings . These structural features can influence the biological activity and interactions of the molecules with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, which are essential for their biological evaluation. The reactivity of these compounds can be influenced by the substituents on the quinoline core. The presence of functional groups such as amino triazole thiol rings can further react to form more complex structures, which may be crucial for the compounds' antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds in the crystal structure can affect the solubility and stability of the compounds. In a related compound, C—H⋯O hydrogen bonds link the molecules into chains, which could be indicative of the compound's solid-state properties . These properties are important for the formulation and delivery of the compounds as therapeutic agents.

Scientific Research Applications

Green Synthesis Approach

A green approach in the synthesis of quinoline derivatives, including those related to 6-Methyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, involves using nanocrystalline titania-based sulfonic acid as a catalyst. This method offers an efficient, cost-effective, and eco-friendly route for the synthesis of piperazinyl-quinolinyl pyran derivatives, highlighting its potential for large-scale production due to the catalyst's reusability and the high yield of the synthesis process under solvent-free conditions (Murugesan, Gengan, & Krishnan, 2016).

Antimicrobial and Antimalarial Applications

Quinoline derivatives, including those structurally related to 6-Methyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, have been synthesized and evaluated for their antimicrobial and antimalarial activities. These compounds were found to exhibit significant activity against various microorganisms and P. falciparum, suggesting their potential as therapeutic agents in treating infections and malaria (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Cytotoxic Properties for Cancer Treatment

Research into quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety has shown that these compounds possess pronounced cancer cell growth inhibitory effects. Such derivatives can be significant in developing new anticancer agents, with some compounds demonstrating selective activity against pancreas and cervical cancer cell lines (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

Histamine H4 Receptor Inverse Agonists

The scaffold hopping approach led to the identification of quinazoline-containing compounds as potent human histamine H4 receptor inverse agonists. This discovery not only offers insights into the receptor's pharmacology but also suggests the potential for these compounds to possess anti-inflammatory properties, highlighting their therapeutic potential in treating conditions mediated by histamine H4 receptor activity (Smits et al., 2008).

properties

IUPAC Name

3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-20-12-13-24-23(18-20)26(25(19-27-24)32(30,31)22-10-6-3-7-11-22)29-16-14-28(15-17-29)21-8-4-2-5-9-21/h2-13,18-19H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIDKNBKLLCTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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